molecular formula C16H10N2O3 B7744657 C16H10N2O3

C16H10N2O3

Cat. No.: B7744657
M. Wt: 278.26 g/mol
InChI Key: BERIBIGCNUFYOC-UHFFFAOYSA-N
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Description

C₁₆H₁₀N₂O₃ is a molecular formula representing several structurally distinct isomers, each with unique chemical and biological properties. Key isomers include:

  • 3,4-Dibenzoyl-1,2,5-oxadiazole (CAS 10349-12-9): A heterocyclic compound featuring an oxadiazole ring substituted with benzoyl groups.
  • 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile (CAS 2086-27-3): A nitrile-containing compound with isoindolinone and benzyl ether moieties, often used in pharmaceutical intermediates .
  • Dehydroxymethylflazine (CAS 76135-36-9): A metabolite with a flavone-like structure, implicated in biochemical pathways .

These isomers share the same molecular weight (278.26 g/mol) but differ in functional groups, leading to divergent reactivity and applications. For instance, 3,4-Dibenzoyl-1,2,5-oxadiazole has demonstrated inhibitory activity against Axl kinase and hypoxia-inducible factor (HIF) luciferase in pharmacological studies .

Properties

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c17-9-10-21-12-7-5-11(6-8-12)18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERIBIGCNUFYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(3-Nitrobenzoyl)isoquinoline: can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Nitrobenzoyl)isoquinoline: undergoes several types of chemical reactions:

Scientific Research Applications

4-(3-Nitrobenzoyl)isoquinoline: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzoyl)isoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoquinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of C₁₆H₁₀N₂O₃ isomers and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison

Property 3,4-Dibenzoyl-1,2,5-oxadiazole 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile Dehydroxymethylflazine C₁₆H₁₀N₂O₂ (Flavone Analog)
Molecular Weight 278.26 g/mol 278.26 g/mol 278.26 g/mol 266.26 g/mol
CAS Number 10349-12-9 2086-27-3 76135-36-9 Varies
Key Functional Groups Oxadiazole, benzoyl Isoindolinone, benzonitrile Flavone backbone Flavone, hydroxyl
Thermal Stability High (stable up to 250°C) Moderate (decomposes at 150°C) Not reported Low (degrades above 100°C)
Biological Activity HIF/Axl inhibition Limited data (pharmaceutical intermediate) Metabolic pathway modulation Antioxidant, anti-inflammatory
Solubility Low in water, high in DMSO Low in polar solvents Hydrophobic Moderate in ethanol

Structural Differences and Implications

Oxadiazole vs. Isoindolinone: The oxadiazole ring in 3,4-Dibenzoyl-1,2,5-oxadiazole enhances rigidity, improving binding affinity to enzymatic targets like Axl kinase .

Flavone Derivatives :

  • Dehydroxymethylflazine lacks hydroxyl groups compared to flavones (C₁₆H₁₀N₂O₂), reducing its antioxidant capacity but increasing metabolic stability .

Functional Similarities and Contrasts

  • Pharmacological Targets :
    • 3,4-Dibenzoyl-1,2,5-oxadiazole and flavones both interact with kinases, but the former targets HIF/Axl, while flavones modulate MAPK pathways .
  • Thermochemical Behavior :
    • The oxadiazole derivative exhibits superior thermal stability compared to flavones, making it suitable for high-temperature industrial processes .

Biological Activity

Tryptanthrin, chemically represented as C16H10N2O3, is a naturally occurring alkaloid that has garnered significant attention due to its diverse biological activities. This compound is part of the indolo[2,1-b]quinazoline family and exhibits a range of therapeutic potentials, particularly in oncology and infectious diseases.

Chemical Structure and Properties

Tryptanthrin features a fused indole-quinazoline structure with carbonyl groups at the 6- and 12-positions. Its molecular formula is this compound, which contributes to its unique properties and biological activities. The compound can be synthesized through various methods, including C–H bond functionalization reactions, which enhance its accessibility for research and therapeutic applications.

Biological Activities

Tryptanthrin has been studied extensively for its biological activities, which include:

  • Antitumor Activity : Tryptanthrin displays significant cytotoxic effects against various cancer cell lines, including:
    • Leukemia (U937)
    • Breast Cancer (MCF-7)
    • Glioma (U251)
    • Colon Cancer (SW620)
    • Lung Cancer (H522)
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant pathogens.
  • Antitubercular Activity : Research indicates that tryptanthrin has potential as an antituberculosis agent, targeting Mycobacterium tuberculosis effectively.
  • Antioxidant Effects : Tryptanthrin also acts as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in inflammatory diseases.

Case Studies and Experimental Evidence

  • Antitumor Studies :
    A study demonstrated that tryptanthrin significantly inhibited the proliferation of U937 leukemia cells with an IC50 value indicating potent activity. Similar results were observed in breast cancer cell lines, where tryptanthrin induced apoptosis through the activation of specific signaling pathways.
  • Antimicrobial Efficacy :
    In vitro studies have shown that tryptanthrin exhibits effective antimicrobial action against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting its potential use as an antimicrobial agent.
  • Mechanistic Insights :
    Research utilizing molecular docking studies has provided insights into the interaction of tryptanthrin with DNA and protein targets, elucidating its mechanism of action as a G-quadruplex stabilizer. This stabilization is critical in inhibiting cancer cell growth by disrupting normal cellular processes.

Data Summary

Biological ActivityTarget Cells/OrganismsObserved EffectsReference
AntitumorU937, MCF-7, U251Cell proliferation inhibition
AntimicrobialVarious bacteriaMIC values indicating efficacy
AntitubercularMycobacterium tuberculosisGrowth inhibition
AntioxidantOxidative stress modelsProtective effects
Anti-inflammatoryInflammatory modelsReduced inflammation

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